molecular formula C20H20O5S B12177062 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B12177062
M. Wt: 372.4 g/mol
InChI Key: IUWCFAQHDRLQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: This compound lacks the 4,4-dioxide group, which may result in different chemical and biological properties.

    3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: This compound has a simpler structure and may exhibit different reactivity and applications.

Uniqueness

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20O5S

Molecular Weight

372.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C20H20O5S/c1-14(2)15-8-10-17(11-9-15)25-20(21)18-19(16-6-4-3-5-7-16)26(22,23)13-12-24-18/h3-11,14H,12-13H2,1-2H3

InChI Key

IUWCFAQHDRLQMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.